6-(1H-tetrazol-1-yl)pyridin-3-amine is a heterocyclic compound that combines a pyridine ring with a tetrazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of bioactive molecules. The presence of both the tetrazole and pyridine moieties allows for diverse chemical reactivity and biological activity, making it a subject of interest in various scientific research fields.
The synthesis of 6-(1H-tetrazol-1-yl)pyridin-3-amine typically involves multi-step synthetic routes. A common method includes:
The synthesis may utilize various reagents and conditions, including:
Optimization techniques such as microwave-assisted reactions may also be employed to enhance yields and reduce reaction times.
The molecular structure of 6-(1H-tetrazol-1-yl)pyridin-3-amine consists of a pyridine ring substituted at the 3-position with an amino group and at the 6-position with a tetrazole moiety. The structural formula can be represented as follows:
Key structural data includes:
6-(1H-tetrazol-1-yl)pyridin-3-amine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-(1H-tetrazol-1-yl)pyridin-3-amine involves its interaction with specific biological targets. Notably, compounds containing tetrazoles can act as bioisosteres of carboxylic acids due to their similar pKa values, allowing them to form hydrogen bonds with target proteins.
Research indicates that this compound may inhibit specific enzymes like casein kinase 2 (CK2), which plays a critical role in various cellular processes . The exact biochemical pathways affected depend on its molecular targets, which may vary across different biological systems.
Key physical properties include:
Relevant chemical properties include:
6-(1H-tetrazol-1-yl)pyridin-3-amine has several applications across various fields:
The structural confluence of tetrazole and pyridine rings represents a pivotal innovation in heterocyclic chemistry, with 6-(1H-tetrazol-1-yl)pyridin-3-amine epitomizing this hybrid architecture. This compound (CAS 1256834-66-8, molecular formula C₆H₆N₆, molecular weight 162.152 g/mol) features a pyridine core tethered to a tetrazole moiety via a nitrogen linkage, conferring distinct electronic properties and hydrogen-bonding capabilities [1]. The historical trajectory of such hybrids began with Bladin’s 1885 discovery of tetrazoles, but significant advancements emerged in the early 2000s when researchers recognized their bioorthogonal potential [7]. Unlike carboxylic acids, 5-substituted tetrazoles exhibit superior metabolic stability and membrane permeability due to their balanced pKa (4.5–4.9) and enhanced lipophilicity [7]. The pyridine ring’s basicity further augments solubility and coordination capacity, making these hybrids ideal for metal-catalyzed reactions and supramolecular assembly.
Table 1: Evolution of Key Tetrazole-Pyridine Hybrids
Year | Compound Class | Key Advancement | Application Domain |
---|---|---|---|
1885 | Simple tetrazoles | Initial synthesis by Bladin | Fundamental chemistry |
1990s | 5-Substituted-1H-tetrazoles | Recognition as carboxylic acid bioisosteres | Drug design |
2010s | Tetrazole-pyridine amines | Integration of amine functionality for conjugation | Bioconjugation probes |
2020s | 6-(1H-Tetrazol-1-yl)pyridin-3-amine | Optimization of hydrogen-bonding networks | Kinase inhibitor scaffolds |
The hybridization strategy leverages the tetrazole’s capacity for π-stacking and hydrogen bonding (with interactions predominantly involving N₂–N₃–N₄ atoms) alongside the pyridine nitrogen’s Lewis basicity [7]. This synergy enables precise molecular recognition in biological environments, facilitating applications in protein tagging and live-cell imaging. Recent synthetic breakthroughs, such as nickel triflate-catalyzed cyclization, have improved access to these scaffolds, yielding 6-(1H-tetrazol-1-yl)pyridin-3-amine derivatives with >75% efficiency [8] [10].
Asymmetric tetrazines, characterized by non-identical substituents at the 3- and 6-positions, are indispensable for bioorthogonal click chemistry due to their tunable reactivity and selective conjugability. 6-(1H-Tetrazol-1-yl)pyridin-3-amine exemplifies this utility, as its amine group permits site-specific functionalization without compromising the tetrazine’s dienophile reactivity [7] [8]. Inverse electron-demand Diels-Alder (IEDDA) reactions involving such tetrazines exhibit second-order rate constants up to 2,000 M⁻¹s⁻¹, surpassing other bioorthogonal ligations in speed and specificity [8] [10]. The electron-withdrawing nature of the tetrazole ring further enhances tetrazine electrophilicity, accelerating cycloadditions with strained alkenes (e.g., trans-cyclooctene) or alkynes [10].
Table 2: Comparative Performance of Bioorthogonal Handles in Conjugation
Conjugation Handle | Reaction Partner | Rate Constant (M⁻¹s⁻¹) | Functional Group Flexibility |
---|---|---|---|
Symmetric tetrazines | Dienophiles | 1–300 | Low (identical substituents) |
Asymmetric tetrazines (e.g., 6-(1H-tetrazol-1-yl)pyridin-3-amine derivatives) | Norbornene | 300–2,000 | High (amine-directed diversity) |
Azides | Cyclooctynes | 0.1–1.0 | Moderate |
Lewis acid catalysis revolutionized asymmetric tetrazine synthesis, addressing historical yield limitations (traditionally 10–20%) [8] [10]. For instance, nickel triflate (0.005 equiv) catalyzes the formation of carboxylic acid-functionalized tetrazines in 75% yield, enabling direct conjugation to biomacromolecules via amide linkages [8]. In hydrogel crosslinking and cellular encapsulation, amine-functionalized derivatives like 6-(1H-tetrazol-1-yl)pyridin-3-amine provide orthogonal attachment points for peptides or antibodies, minimizing cross-reactivity [8] [10].
The primary amine group in 6-(1H-tetrazol-1-yl)pyridin-3-amine serves as a versatile handle for rational drug design, enabling precise modifications to optimize target engagement, solubility, and pharmacokinetics. This moiety facilitates two strategic applications:
Bioisosteric Replacement: The tetrazole ring acts as a carboxylic acid surrogate, improving metabolic stability while maintaining similar pKa and hydrogen-bonding profiles. Crystallographic analyses confirm that tetrazole nitrogens replicate carboxylate interactions with biological targets, as seen in kinase inhibitors where the tetrazole forms hydrogen bonds with catalytic lysine residues [2] [7]. In pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors, replacing an amide with a 1,2,4-triazole (a tetrazole analog) enhanced potency 4-fold by forming hydrogen bonds with Lys68 and a structural water molecule [2].
Conformational Constraint: The planar tetrazole-pyridine system restricts rotational freedom, favoring syn-periplanar conformations that mimic cis-amide bonds in peptidomimetics. This geometry is critical for engaging buried residues in enzyme active sites [7].
Table 3: Binding Interactions of 6-(1H-Tetrazol-1-yl)pyridin-3-amine Derivatives
Target Protein | Key Interaction | Biological Effect | Reference |
---|---|---|---|
CSNK2 kinase | Tetrazole N–H···Lys68 hydrogen bond | Disrupts ATP binding; broad-spectrum antiviral | [2] |
Carbonic anhydrase | Pyridine nitrogen coordination to zinc ion | Enzyme inhibition | [7] |
G-protein-coupled receptors | Tetrazole π-stacking with phenylalanine residues | Signal transduction modulation | [7] |
In antiviral drug discovery, derivatives of this scaffold inhibit β-coronavirus replication by disrupting viral egress pathways mediated by host kinase CSNK2 [2]. Optimized analogs balance potency and solubility, though challenges persist in vivo due to rapid plasma clearance and lung accumulation [2]. Beyond virology, the amine functionality enables derivatization with acyl groups or heterocycles, expanding applications to anticancer and antifibrotic agents. For example, tetrazole-pyridine hybrids demonstrate efficacy against pulmonary fibrosis by targeting tyrosine kinase signaling cascades [9].
The integration of computational design and multicomponent reactions has accelerated the development of these hybrids, with libraries generated via Ugi-type reactions showcasing diverse pharmacological profiles [7]. Future directions include exploiting the amine group for covalent inhibitor design or fluorescent tagging to enable real-time tracking of target engagement.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1